2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride
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Overview
Description
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is an organic compound that features a piperazine ring substituted with an isopropyl group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride typically involves the reaction of 4-isopropylpiperazine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing impurities and optimizing the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone
- 1-(4-Isopropylpiperazin-1-yl)ethanone
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate compared to similar compounds .
Properties
IUPAC Name |
2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-8(2)11-3-5-12(6-4-11)9(13)7-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUPJKCLAMQCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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